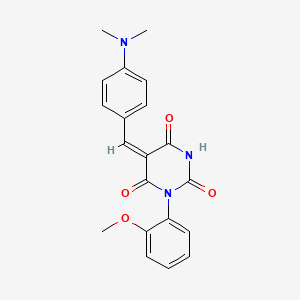
(E)-5-(4-(dimethylamino)benzylidene)-1-(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(4-(dimethylamino)benzylidene)-1-(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-5-(4-(dimethylamino)benzylidene)-1-(2-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that has garnered attention in recent years due to its potential biological activities, particularly in anticancer applications. This article synthesizes current research findings regarding its biological activity, including structure-activity relationships (SAR), cytotoxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrimidine core : A six-membered ring containing nitrogen atoms.
- Dimethylamino group : Enhances solubility and may influence biological activity.
- Benzylidene moiety : Contributes to the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O3 |
| Molecular Weight | 314.35 g/mol |
| Melting Point | 159-160 °C |
| Solubility | Soluble in DMSO, ethanol |
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's mechanism of action is thought to involve the inhibition of cell proliferation and induction of apoptosis.
Case Study: Cytotoxicity Evaluation
In a study evaluating the compound's effectiveness against the MDA-MB-231 breast cancer cell line, it was found to have an IC50 value of approximately 27.6 μM, indicating considerable potency compared to standard chemotherapeutics like paclitaxel . The presence of electron-withdrawing groups on the aromatic ring was correlated with enhanced activity.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzylidene and methoxy groups can significantly affect the compound's biological activity. For example:
- Electron-withdrawing groups : Increase cytotoxicity.
- Hydrophilicity : Enhances solubility and cellular uptake.
Table 2: SAR Findings
| Modification | Effect on Activity |
|---|---|
| Dimethylamino substitution | Increased solubility and potency |
| Methoxy group position | Influences binding affinity |
| Aromatic substitutions | Alters electronic properties |
The proposed mechanism by which this compound exerts its anticancer effects includes:
- Inhibition of DNA synthesis : By interfering with nucleotide metabolism.
- Induction of apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
In Vivo Studies
Preliminary in vivo studies have shown promising results in animal models. The compound demonstrated a reduction in tumor size and improved survival rates when administered in conjunction with established chemotherapeutic agents.
Conclusion and Future Directions
The compound this compound represents a novel class of pyrimidine derivatives with significant anticancer potential. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its structure for enhanced efficacy and reduced toxicity.
Future studies should focus on:
- Clinical trials : To assess safety and efficacy in humans.
- Combination therapies : To evaluate synergistic effects with other chemotherapeutics.
- Mechanistic studies : To fully understand its biological pathways and potential side effects.
Propriétés
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-22(2)14-10-8-13(9-11-14)12-15-18(24)21-20(26)23(19(15)25)16-6-4-5-7-17(16)27-3/h4-12H,1-3H3,(H,21,24,26)/b15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEBNRJOZAXRLV-NTCAYCPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













